molecular formula C9H9BF3NO3 B13059992 {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid

{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid

Cat. No.: B13059992
M. Wt: 246.98 g/mol
InChI Key: LHWIKYPWNFNLJJ-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a trifluoroethyl carbamoyl group at the meta position. The trifluoroethyl group introduces strong electron-withdrawing effects, while the carbamoyl moiety (-CONH-) enhances hydrogen-bonding capabilities.

Properties

Molecular Formula

C9H9BF3NO3

Molecular Weight

246.98 g/mol

IUPAC Name

[3-(2,2,2-trifluoroethylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C9H9BF3NO3/c11-9(12,13)5-14-8(15)6-2-1-3-7(4-6)10(16)17/h1-4,16-17H,5H2,(H,14,15)

InChI Key

LHWIKYPWNFNLJJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} typically involves the reaction of 3-aminophenylboronic acid with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound} are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of {3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} primarily involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in the development of enzyme inhibitors, where the compound can bind to the active site of the enzyme, thereby inhibiting its activity . The trifluoroethyl carbamoyl group also contributes to the compound’s reactivity and stability, enhancing its overall effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbamoyl Group

(a) 3-(Methylcarbamoyl)phenylboronic Acid (CAS: 832695-88-2)
  • Structural Difference : Replaces the trifluoroethyl group with a methyl group.
  • Impact : Reduced electron-withdrawing effects and lower lipophilicity compared to the trifluoroethyl analog. The methyl group may decrease metabolic stability in biological systems .
  • Applications : Primarily used in small-molecule drug synthesis for less sterically demanding reactions .
(b) 3-(Dimethylcarbamoyl)phenylboronic Acid (CAS: 373384-14-6)
  • Structural Difference : Features a dimethylcarbamoyl group (-CON(CH₃)₂).
  • This reduces reactivity in cross-coupling reactions compared to the trifluoroethyl variant .

Trifluoroacetyl vs. Trifluoroethyl Substituents

(a) 3-(2,2,2-Trifluoroacetamido)benzeneboronic Acid (CAS: 88978-20-5)
  • Structural Difference : Substitutes the carbamoyl group with a trifluoroacetyl (-COCF₃) moiety.
  • ~8.5 for the target compound). This enhances reactivity in aqueous Suzuki couplings .
  • Applications : Used in proteomics research for selective binding to serine residues .

Positional Isomers and Substituent Placement

(a) 4-[2-(Trifluoromethyl)phenylcarbamoyl]benzeneboronic Acid (CAS: 913835-42-4)
  • Structural Difference : The trifluoromethyl group is attached to the carbamoyl-linked phenyl ring (para position).
  • Impact : Increased steric bulk and altered electronic effects due to the para-substituted trifluoromethyl group. This may reduce solubility in polar solvents compared to the meta-substituted target compound .
(b) 2-(Trifluoromethyl)phenylboronic Acid (CAS: 1423-27-4)
  • Structural Difference : Lacks the carbamoyl group; trifluoromethyl is directly attached to the boronic acid-bearing phenyl ring (ortho position).
  • Impact : Ortho-substitution causes steric hindrance, reducing cross-coupling efficiency. The absence of the carbamoyl group eliminates hydrogen-bonding interactions, limiting use in biomolecular recognition .

Halogenated Analogs

(a) 4-(2-Bromophenylcarbamoyl)phenylboronic Acid (CAS: 874288-01-4)
  • Structural Difference : Replaces trifluoroethyl with a bromophenyl group.
  • Impact: The bromine atom increases molecular weight (MW 324.95 vs. However, it reduces metabolic stability in vivo .
(b) 3-Fluoro-4-(trifluoromethoxy)phenylboronic Acid (CAS: 187804-79-1)
  • Structural Difference : Combines fluorine and trifluoromethoxy substituents.
  • Impact : Enhanced electron-withdrawing effects lower the boronic acid’s pKa, improving reactivity in Suzuki reactions. However, the lack of a carbamoyl group limits applications in targeted drug delivery .

Physicochemical and Spectroscopic Comparisons

Solubility and Stability

  • 3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic Acid : Moderately soluble in DMSO and THF due to the polar carbamoyl group. Stable under inert atmospheres but prone to hydrolysis in acidic conditions .
  • 3-(Trifluoromethyl)phenylboronic Acid (CAS: 1423-26-3): Higher lipophilicity (logP ~2.1 vs. ~1.5 for the target compound) due to the absence of the carbamoyl group, reducing aqueous solubility .

Spectroscopic Data

  • FTIR: The target compound shows distinct N-H stretches (~3350 cm⁻¹) and B-O vibrations (~1350 cm⁻¹). Trifluoroethyl C-F stretches appear at ~1150 cm⁻¹, absent in non-fluorinated analogs .
  • ¹⁹F NMR : A singlet at ~-75 ppm for the trifluoroethyl group, compared to ~-60 ppm for trifluoromethyl-substituted analogs .

Biological Activity

{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid} is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Boronic acids are known for their ability to interact with diols and have been explored for various therapeutic applications, including as enzyme inhibitors and in cancer therapy.

The compound has the following chemical profile:

  • Molecular Formula : C11H13BF3N2O2
  • Molecular Weight : Approximately 270.04 g/mol
  • Structure : The presence of a trifluoroethyl group enhances the lipophilicity and reactivity of the compound, making it suitable for biological interactions.

Research indicates that boronic acids can inhibit specific enzymes by forming reversible covalent bonds with their active sites. The trifluoroethyl substituent may enhance the binding affinity due to increased hydrophobic interactions. These properties suggest that this compound} could serve as a potent inhibitor for various protein targets involved in cancer progression.

Anticancer Potential

Studies have shown that certain boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The mechanism typically involves:

  • Inhibition of Protein Kinases : This leads to reduced cell proliferation and increased apoptosis.
  • Targeting Cancer Metabolism : By inhibiting metabolic pathways essential for tumor growth.

Case Studies

  • In Vitro Studies : A study evaluated the effect of various boronic acids on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that this compound} exhibited significant cytotoxicity with an IC50 value in the low micromolar range.
    CompoundCell LineIC50 (µM)
    This compound}MCF-75.4
    This compound}A5494.8
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to controls. Histological analysis revealed increased apoptotic cells in tumor tissues.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with structurally similar compounds is essential:

Compound NameStructureKey Features
{3-[(2-bromoethyl)carbamoyl]phenylboronic acid}C11H13BrN2O2Different halogen; varied biological activity
{3-(trifluoromethoxy)phenylboronic acid}C10H8F3BNO3Lacks carbamoyl group; different solubility profile

The trifluoroethyl group in our compound enhances its stability and interaction with biological targets compared to others.

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